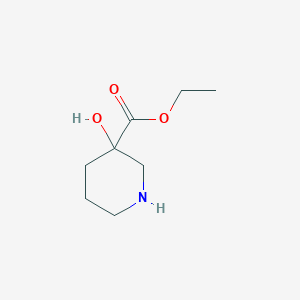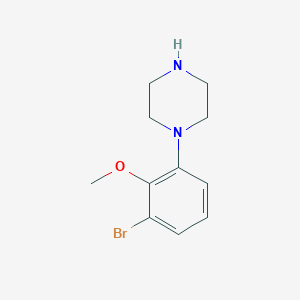![molecular formula C7H10BF4K B13514979 Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide](/img/structure/B13514979.png)
Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro({6-fluorospiro[33]heptan-2-yl})boranuide is a chemical compound with the molecular formula C8H12BF4K It is a boron-containing compound that features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide typically involves the reaction of a spirocyclic precursor with a boron-containing reagent. One common method is the reaction of 6-fluorospiro[3.3]heptane with potassium trifluoroborate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reaction control can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Products may include boronic acids or borate esters.
Reduction: Products may include boranes or borohydrides.
Substitution: Products depend on the nucleophile used, such as substituted boron compounds.
Applications De Recherche Scientifique
Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide involves its ability to form stable complexes with various substrates. The boron atom in the compound can interact with electron-rich species, facilitating reactions such as cross-coupling and addition. The spirocyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
- Potassium trifluoro({spiro[3.3]heptan-2-yl}methyl)boranuide
- Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide
Comparison: Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide is unique due to the presence of a fluorine atom in its structure, which can significantly alter its chemical properties compared to similar compounds. The fluorine atom can enhance the compound’s stability and reactivity, making it more suitable for specific applications in synthesis and material science.
Propriétés
Formule moléculaire |
C7H10BF4K |
|---|---|
Poids moléculaire |
220.06 g/mol |
Nom IUPAC |
potassium;trifluoro-(2-fluorospiro[3.3]heptan-6-yl)boranuide |
InChI |
InChI=1S/C7H10BF4.K/c9-6-3-7(4-6)1-5(2-7)8(10,11)12;/h5-6H,1-4H2;/q-1;+1 |
Clé InChI |
CYKYDRLQLMLBTD-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CC2(C1)CC(C2)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


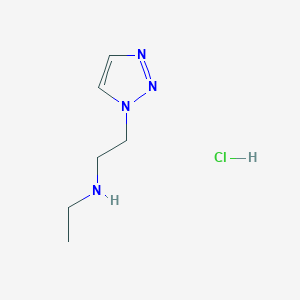
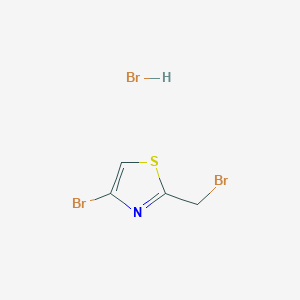


![Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate](/img/structure/B13514922.png)
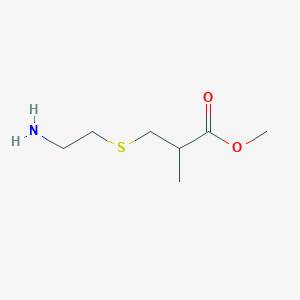
![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13514934.png)
![2-Azabicyclo[2.2.2]octan-6-one](/img/structure/B13514942.png)

